1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula . This compound features a benzene ring substituted with a bromopropyl group, a chloro group, and a difluoromethoxy group. Its unique structure contributes to its reactivity and potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
The compound can be synthesized from commercially available starting materials, and it is often used in laboratory settings for research purposes. It is available for purchase from chemical suppliers, indicating its relevance in scientific research and applications.
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene is classified as an aromatic halogenated compound due to the presence of halogens (bromine and chlorine) attached to the aromatic benzene ring. Its functional groups make it a candidate for various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.
The synthesis of 1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene typically involves the following steps:
The yield of the synthesis can vary based on reaction conditions, including temperature and solvent choice. Typical yields reported are around 61% under optimized conditions.
The molecular structure of 1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene can be represented using different chemical notation systems:
The compound's structure includes:
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene participates in several key chemical reactions:
Common reagents for these reactions include bases, acids, and oxidizing agents like potassium permanganate. These reactions are crucial for modifying the compound for various applications.
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.54 g/mol |
| IUPAC Name | 1-(3-bromopropyl)-4-chloro-2-(difluoromethoxy)benzene |
| InChI Key | YARATBCMJRPRJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)OC(F)F)CCCBr |
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene has potential applications across various fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: